Evidence 1: Enhanced IL-2 Induction Potency Relative to Isoprinosine in Human Lymphocytes
In a direct, comparative in vitro study, Nosantine racemate demonstrated a quantifiable advantage in potency over the structurally related purine immunomodulator Isoprinosine for the enhancement of PHA-induced IL-2 production [1]. Alone, neither compound consistently induced IL-2; their activity was strictly co-stimulatory with PHA. This differential potency is a critical parameter for assay design requiring a defined, narrow concentration window for maximal effect without cytotoxicity [2].
| Evidence Dimension | Potency for enhancing PHA-induced IL-2 production |
|---|---|
| Target Compound Data | Active at 10- to 100-fold lower concentrations than comparator |
| Comparator Or Baseline | Isoprinosine (Inosine Pranobex) |
| Quantified Difference | 10- to 100-fold lower effective concentration |
| Conditions | Human peripheral blood lymphocytes stimulated with PHA, IL-2 activity measured in culture supernatants |
Why This Matters
This 10- to 100-fold potency differential enables the use of lower experimental concentrations of Nosantine racemate to achieve equivalent or superior IL-2 enhancement, potentially minimizing off-target effects and reducing the cost per effective dose in large-scale in vitro assays.
- [1] Wiranowska-Stewart M, Hadden JW. Effects of isoprinosine and NPT 15392 on interleukin-2 (IL-2) production. Int J Immunopharmacol. 1986;8(1):63-9. doi: 10.1016/0192-0561(86)90074-3. PMID: 2420734. View Source
- [2] Ikehara S, Hadden JW, Good RA, Lunzer DG, Pahwa RN. In vitro effects of two immunopotentiators, Isoprinosine and NPT 15392, on murine T-cell differentiation and function. Thymus. 1981 Aug;3(2):87-95. PMID: 6170135. View Source
